3,4-Difluoro-2',6'-dimethylbenzophenone
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Overview
Description
3,4-Difluoro-2’,6’-dimethylbenzophenone is a complex organic compound belonging to the class of aromatic ketones. It has the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the benzophenone core, making it a unique and valuable chemical in various scientific and industrial applications.
Preparation Methods
The synthesis of 3,4-Difluoro-2’,6’-dimethylbenzophenone involves several steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 2,6-dimethylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3,4-Difluoro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3,4-Difluoro-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methyl groups contribute to its unique chemical properties, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
3,4-Difluoro-2’,6’-dimethylbenzophenone can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound has two fluorine atoms at the para positions of the benzophenone core, making it structurally similar but with different chemical properties.
3,4-Difluorobenzophenone: Lacks the methyl groups present in 3,4-Difluoro-2’,6’-dimethylbenzophenone, resulting in different reactivity and applications.
The uniqueness of 3,4-Difluoro-2’,6’-dimethylbenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-4-3-5-10(2)14(9)15(18)11-6-7-12(16)13(17)8-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDQZBEQZWCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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